2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a heterocyclic compound featuring a thiazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid or its derivatives under controlled conditions. Common synthetic routes include multicomponent reactions, click reactions, and nano-catalysis, which improve selectivity, purity, and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as green chemistry and atom economy are often employed to minimize environmental impact and enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidine derivatives, such as:
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride
- (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid .
Uniqueness
What sets 2-[4-oxo-5-(propan-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid apart is its specific methylethylidene group, which may confer unique reactivity and biological activity compared to other thiazolidine derivatives.
Properties
CAS No. |
129532-47-4 |
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Molecular Formula |
C8H9NO3S2 |
Molecular Weight |
231.3g/mol |
IUPAC Name |
2-(4-oxo-5-propan-2-ylidene-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3S2/c1-4(2)6-7(12)9(3-5(10)11)8(13)14-6/h3H2,1-2H3,(H,10,11) |
InChI Key |
ZLSOLYTZGBVNKU-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)N(C(=S)S1)CC(=O)O)C |
Canonical SMILES |
CC(=C1C(=O)N(C(=S)S1)CC(=O)O)C |
Origin of Product |
United States |
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